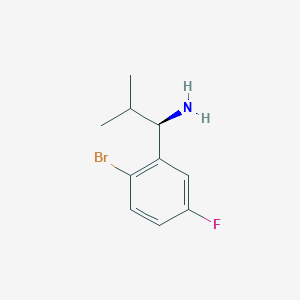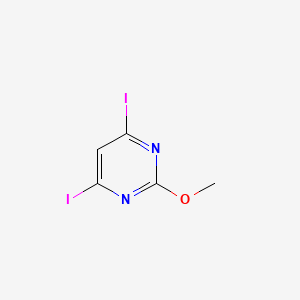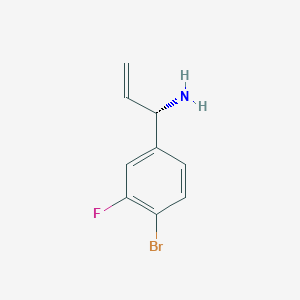![molecular formula C9H10ClN3 B13056363 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13056363.png)
4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine: is a heterocyclic compound within the pyrimidine family It is characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and methyl groups at the 2, 6, and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step organic reactions. One common method starts with the alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring.
Industrial Production Methods: Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield. This approach involves the use of specific catalysts and controlled reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: Commonly involves nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: These reactions are less common but can be used to modify the functional groups on the compound.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically uses reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound acts as a scaffold for developing kinase inhibitors, which interfere with the JAK-STAT signaling pathway.
Apoptosis Induction: Some derivatives of this compound have shown the ability to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes.
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Shares a similar core structure but lacks the methyl groups at positions 2, 6, and 7.
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine: Contains additional functional groups that modify its chemical properties.
Uniqueness: 4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which enhances its chemical stability and reactivity. This makes it a valuable compound for developing targeted therapeutic agents and advanced materials .
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
4-chloro-2,6,7-trimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H10ClN3/c1-5-4-7-8(10)11-6(2)12-9(7)13(5)3/h4H,1-3H3 |
InChI Key |
XPGIQHGCCMPVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)N=C(N=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


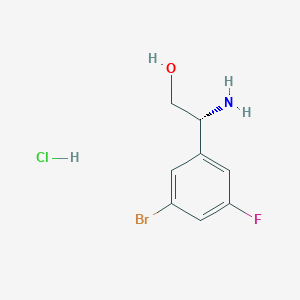
![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)
![(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13056298.png)

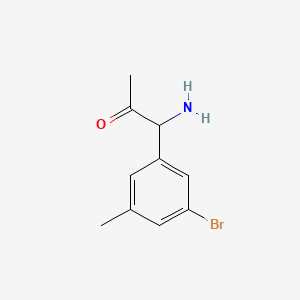

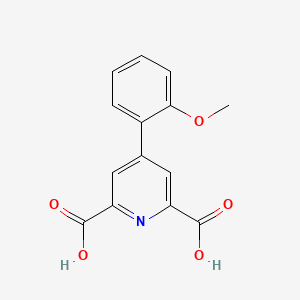
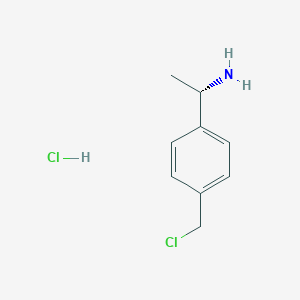
![methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B13056330.png)

![2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13056343.png)
